Galloflavin Galloflavin Galloflavin is an inhibitor of both the A and B isoforms of lactate dehydrogenase (Kis = 5.46 and 15.06 µM, respectively). It has been shown to prevent proliferation of many different cancer cell lines in vitro by blocking glycolysis and ATP production.
Brand Name: Vulcanchem
CAS No.: 568-80-9
VCID: VC0117023
InChI: InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
SMILES: C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Molecular Formula: C12H6O8
Molecular Weight: 278.17 g/mol

Galloflavin

CAS No.: 568-80-9

Cat. No.: VC0117023

Molecular Formula: C12H6O8

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Galloflavin - 568-80-9

Specification

Description Galloflavin is an inhibitor of both the A and B isoforms of lactate dehydrogenase (Kis = 5.46 and 15.06 µM, respectively). It has been shown to prevent proliferation of many different cancer cell lines in vitro by blocking glycolysis and ATP production.
CAS No. 568-80-9
Molecular Formula C12H6O8
Molecular Weight 278.17 g/mol
IUPAC Name 2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Standard InChI InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Standard InChI Key UXHISTVMLJLECY-UHFFFAOYSA-N
SMILES C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Canonical SMILES C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator